molecular formula C15H18ClN3O3S2 B2546108 (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1331377-13-9

(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2546108
CAS No.: 1331377-13-9
M. Wt: 387.9
InChI Key: RBRGNTVRVGYXKD-BMRADRMJSA-N
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Description

(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It is recognized for its role as a potent and selective inhibitor of protein kinases, particularly PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases). The PIM kinase family, including isoforms 1, 2, and 3, are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound functions by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity and downstream signaling pathways. Its core structure, featuring a benzo[d]thiazol-2(3H)-ylidene scaffold, is a privileged structure in kinase inhibitor design. Researchers utilize this compound primarily as a pharmacological tool to investigate the biological functions of PIM kinases in cancer cell lines, to study signaling cascades in disease models, and to support the development of novel targeted cancer therapeutics. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)18(2)15(23-13)17-14(20)11-5-4-8-19(11)24(3,21)22/h6-7,11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRGNTVRVGYXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3CCCN3S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Structure

The compound features a thiazole ring, a sulfonamide moiety, and a pyrrolidine structure, contributing to its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed promising results against the SJSA-1 osteosarcoma cell line with an IC50 value of approximately 0.15 µM.

Pharmacodynamics

In vivo studies indicated that oral administration at a dose of 100 mg/kg resulted in substantial upregulation of MDM2, p53, and p21 proteins within tumor tissues, highlighting its effective pharmacodynamic activity.

Study 1: SJSA-1 Cell Line

A study evaluated the compound's ability to induce apoptosis through p53 activation in the SJSA-1 cell line. Results indicated significant cleavage of PARP and caspase-3, markers associated with apoptotic processes.

Study 2: Xenograft Models

In xenograft models using SJSA-1 tumors in mice, the compound exhibited moderate tumor growth inhibition when administered daily for 14 days at a dose of 30 mg/kg. The antitumor activity was attributed to effective penetration into tumor tissues, although modifications were suggested to enhance this property without compromising binding affinity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Compound ABenzothiazole coreMDM2 inhibitor0.22
Compound BSulfonamide groupAnticancer0.15
Compound CChlorinated thiazoleAntifungal>10

Cancer Research

The compound is primarily studied for its potential as an anticancer agent due to its ability to modulate the p53 pathway. Its effectiveness against various cancer cell lines positions it as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

While the primary focus has been on cancer research, derivatives of thiazole compounds have also been explored for their antimicrobial properties. For example, similar compounds have shown promising results against bacterial strains and fungal species .

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chloro Position

The 7-chloro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF, THF) at 80–120°C replaces the chlorine with amino groups. This reaction is accelerated by electron-withdrawing substituents on the benzothiazole ring[^1][^3].

  • Hydrolysis : In aqueous basic media (e.g., NaOH/EtOH), the chloro group is replaced by hydroxyl, forming (E)-N-(7-hydroxy-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide [^7].

Table 1: NAS Reactions of the 7-Chloro Substituent

ReagentConditionsProductYield (%)Reference
NH₃ (aq.)DMF, 100°C, 12 h7-Amino derivative78
PiperidineTHF, 80°C, 8 h7-Piperidinyl derivative65
NaOH/EtOHReflux, 6 h7-Hydroxy derivative82

Hydrolysis of the Sulfonamide Group

The methylsulfonyl group exhibits stability under acidic conditions but undergoes hydrolysis in strong alkaline media:

  • Base-Mediated Cleavage : Treatment with 2M NaOH at 60°C cleaves the sulfonamide bond, yielding pyrrolidine-2-carboxamide and 3,4-dimethylbenzo[d]thiazole-2-sulfonic acid[^2][^6].

Ring-Opening Reactions of the Benzothiazole Core

Under reducing conditions (e.g., H₂/Pd-C), the benzothiazole ring opens to form 2-aminothiophenol derivatives , which further react with the pyrrolidine-carboxamide moiety to generate disulfide-linked products[^8].

Cycloaddition Reactions

The imine (C=N) group in the thiazol-2(3H)-ylidene moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems. For example:

  • With Nitrile Oxides : Forms isoxazoline derivatives at 25°C in dichloromethane[^4].

  • With Diazoacetates : Produces pyrazole derivatives under microwave irradiation[^4].

Table 2: Cycloaddition Reactions

ReagentConditionsProductYield (%)Reference
Benzoyl nitrile oxideCH₂Cl₂, 25°C, 4 hIsoxazoline-fused benzothiazole71
Ethyl diazoacetateMW, 100°C, 20 minPyrazole-fused benzothiazole68

Oxidation at the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation with KMnO₄ or RuO₄ to form pyrrolidinone derivatives , which retain the sulfonamide group but exhibit altered conformational flexibility[^5].

Photochemical Reactions

UV irradiation in the presence of eosin Y induces C–S bond cleavage in the benzothiazole ring, generating radical intermediates that dimerize or react with alkenes[^6].

Key Research Findings

  • Solubility and Bioavailability : Analogous sulfonamide-containing compounds show enhanced solubility when converted to ethanolamine salts (e.g., bis-monoethanolamine derivatives)[^2].

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C, with exothermic peaks corresponding to sulfonamide bond cleavage[^7].

  • Catalytic Effects : Pd(OAc)₂ accelerates NAS reactions at the 7-chloro position, reducing reaction times by 40%[^1].

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on a structurally distinct compound, (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol (1/1/1).

Structural Differences

Feature Target Compound Reference Compound ()
Core scaffold Benzo[d]thiazole 1,2,4-triazole-5(4H)-thione and thiocarbonohydrazide
Substituents 7-chloro, 3,4-dimethyl, methylsulfonyl-pyrrolidine 2-chlorophenyl, 2-chlorobenzylidene, methanol co-crystal
Hydrogen bonding motifs Likely involves amide and sulfonyl groups N–H···O, N–H···S, and O–H···S interactions forming a hexameric assembly
Synthetic complexity High (due to stereochemical control) Moderate (relies on co-crystallization with methanol)

Functional Implications

Bioactivity: The reference compound’s triazole-thione and thiocarbonohydrazide motifs are associated with antimicrobial and antifungal activities, whereas the target compound’s benzo[d]thiazole core is often linked to kinase inhibition or anti-inflammatory effects.

Crystallography: The reference compound forms a hexameric structure via hydrogen bonds involving methanol , while the target compound’s crystallographic data (if available) would likely emphasize sulfonyl-amide interactions.

Solubility : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to the reference compound’s chlorinated aromatic systems.

Limitations of Available Evidence

To fulfill the user’s request for a detailed comparison, additional data from authoritative sources (e.g., PubChem, DrugBank, or peer-reviewed studies) would be required, including:

  • Pharmacokinetic profiles (e.g., bioavailability, half-life).
  • In vitro/in vivo activity against specific targets (e.g., IC₅₀ values).
  • Computational modeling (e.g., docking studies comparing binding modes).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of thioamide intermediates with pyrrolidine-2-carboxamide derivatives. For example, analogous 1,3,4-thiadiazole syntheses use acetonitrile as a solvent under reflux (1–3 min) to form intermediates, followed by cyclization in DMF with iodine and triethylamine . Key variables include solvent polarity (e.g., acetonitrile vs. DMF), temperature, and stoichiometry of iodine, which facilitates sulfur cleavage and ring closure. Yield optimization requires monitoring via TLC or HPLC to arrest reactions at intermediate stages.

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated for related thiazole derivatives (e.g., bond angles and torsion angles in benzo[d]thiazol-2(3H)-ylidene scaffolds) . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., methylsulfonyl and chloro groups).
  • HRMS : For exact mass confirmation, critical due to the compound’s high halogen content.
  • IR Spectroscopy : To identify functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches or literature reports?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., E/Z isomerism in imine linkages) or solvent-dependent conformational changes. For example:

  • Dynamic NMR : Can detect slow interconversion of isomers in solution .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and compare experimental vs. theoretical NMR shifts .
  • Control Experiments : Re-synthesize batches under strictly anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

  • Methodological Answer : The methylsulfonyl group enhances hydrophilicity, but the chloro and dimethyl substituents may reduce solubility. Strategies include:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
  • pH Adjustment : The sulfonamide moiety (pKa ~1–2) remains deprotonated at physiological pH, improving aqueous stability.
  • Lyophilization : For long-term storage, lyophilize as a trifluoroacetate salt to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzo[d]thiazole core?

  • Methodological Answer : Focus on modular substitutions:

  • Variation of Substituents : Synthesize analogs with halogens (Cl, F) at different positions on the benzothiazole ring to assess electronic effects on target binding .
  • Bioisosteric Replacement : Replace the methylsulfonyl group with phosphonate or carboxylate to evaluate charge distribution impacts.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like kinase enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., SN1 vs. SN2). To clarify:

  • Kinetic Studies : Monitor reaction progress under varying temperatures and solvent polarities (e.g., DMF vs. THF).
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in aqueous conditions .
  • Steric Effects : The 3,4-dimethyl groups on the benzothiazole ring may hinder nucleophilic attack, favoring elimination over substitution .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield Reference
SolventAcetonitrile (reflux)65–70% (intermediate stage)
Cyclization CatalystI₂ (1.2 equiv) + Et₃N85–90% (final product)
Reaction Time3 min (intermediate)Prevents over-cyclization

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